molecular formula C14H12F3N3OS B2385450 N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide CAS No. 1021091-47-3

N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide

Cat. No.: B2385450
CAS No.: 1021091-47-3
M. Wt: 327.33
InChI Key: AFXBMNJSKCJYGH-UHFFFAOYSA-N
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Description

N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. The presence of a trifluoromethyl group, a benzylthio moiety, and a pyridazinyl ring in its structure contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Intermediate: The pyridazinyl ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Benzylthio Group: The benzylthio group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with a thiol derivative.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using a trifluoromethylation reagent, often under radical or nucleophilic conditions.

    Acetylation: The final step involves acetylation of the intermediate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Compounds with substituted benzylthio groups.

Scientific Research Applications

N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

N-[6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridazin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3OS/c1-9(21)18-12-5-6-13(20-19-12)22-8-10-3-2-4-11(7-10)14(15,16)17/h2-7H,8H2,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXBMNJSKCJYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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